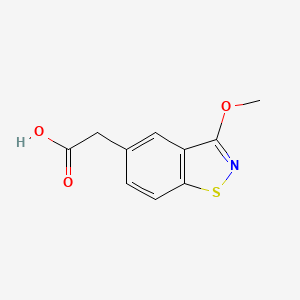

3-Methoxy-1,2-benzisothiazole-5-acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

65412-52-4 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

2-(3-methoxy-1,2-benzothiazol-5-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3S/c1-14-10-7-4-6(5-9(12)13)2-3-8(7)15-11-10/h2-4H,5H2,1H3,(H,12,13) |

InChI Key |

QHLMTDDBKFUIKT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NSC2=C1C=C(C=C2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Intermediate Formation

This method involves:

Formation of 3-methoxy-1,2-benzisothiazole intermediate : Starting from 3-methoxy-substituted precursors such as 3-methoxybenzoquinone or methyl anthranilates, which are converted into the benzisothiazole ring through cyclization reactions involving sulfur and nitrogen sources.

Introduction of the acetic acid side chain : Through ortho-lithiation or directed metallation techniques, followed by reaction with electrophiles such as carbon dioxide or acylating agents to install the acetic acid moiety at the 5-position.

- Key reagents : Butyllithium or lithium diisopropylamide (LDA) for metallation; carbon dioxide for carboxylation.

- Solvents : Polar aprotic solvents like THF or dioxane.

- Temperature control : Critical during metallation and cyclization to avoid side reactions.

Cyclization via Sulfonyl Chloride Intermediates

Another synthetic route involves:

- Preparation of sulfonyl chloride intermediates from saccharine derivatives.

- Conversion of these intermediates into benzisothiazole dioxide derivatives.

- Subsequent functional group transformations to introduce the methoxy and acetic acid groups.

This method is more complex and involves multiple steps, including:

- Chlorination using reagents like thionyl chloride (SOCl2).

- Use of nitrosating agents (e.g., sodium nitrite) for diazotization.

- Cross-coupling reactions (e.g., Suzuki, Heck) to install substituents.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Acylation | Room temperature to reflux | Use of acetic anhydride or equivalents |

| Metallation | -78°C to 0°C | Use of strong bases (BuLi, LDA) |

| Cyclization | Room temperature to reflux | Polar solvents (THF, dioxane) preferred |

| Purification | Chromatography or recrystallization | To isolate pure product |

Temperature and stoichiometry are critical, especially in formylation and cyclization steps, to prevent side reactions such as dimerization or over-chlorination.

Research Findings and Data Summary

While specific quantitative data tables for 3-Methoxy-1,2-benzisothiazole-5-acetic acid synthesis yields and conditions are limited in open literature, the following general observations are supported by multiple sources:

- Yields : One-pot syntheses typically achieve yields above 60-70%, with some reports of up to 71% in related benzisothiazole syntheses.

- Purity : High purity is achievable through standard chromatographic techniques.

- Biological relevance : The synthetic accessibility of this compound supports its evaluation in antimicrobial and antiviral assays, with derivatives showing promising activity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Acylation-Cyclization | Thiosalicylic acid, acetic anhydride | Room temp to reflux, polar solvents | Simplified process, high yield | Limited control over intermediates |

| Stepwise Metallation-Carboxylation | 3-Methoxybenzoquinone, BuLi, CO2 | Low temp metallation, polar solvents | Precise functionalization | Requires strict temperature control |

| Sulfonyl Chloride Route | Saccharine derivatives, SOCl2, NaNO2 | Multi-step, chlorination, diazotization | Versatile for substitutions | Complex, multiple purification steps |

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,2-benzisothiazole-5-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzisothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-Methoxy-1,2-benzisothiazole-5-acetic acid has shown promising results as an antimicrobial agent. Research indicates that derivatives of benzisothiazole compounds exhibit significant antibacterial properties against multi-drug resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .

Mechanism of Action

The mechanism of action for these compounds often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways. For instance, studies have demonstrated that benzisothiazole derivatives can disrupt the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis .

Case Study: Antibacterial Efficacy

In a study assessing the efficacy of various benzisothiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against certain resistant bacterial strains. This positions it as a potential candidate for further development in antibiotic therapies .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its potential use as a pesticide. Its structure allows it to function effectively as a fungicide and bactericide, making it suitable for protecting crops from various pathogens .

Field Trials

Field trials have indicated that formulations containing this compound can reduce the incidence of fungal infections in crops such as tomatoes and cucumbers. These trials demonstrated a reduction in disease severity by up to 50% compared to untreated controls .

Materials Science Applications

Biocides in Industrial Applications

this compound is utilized in the formulation of biocides for industrial applications. Its effectiveness against a broad spectrum of microorganisms makes it valuable in preserving materials such as paints and coatings .

Performance Data Table

Safety and Environmental Considerations

While this compound shows significant promise in various applications, safety assessments are crucial. The compound has been evaluated for its environmental impact and human health risks. It has been classified under certain hazard categories due to its potential irritant properties .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,2-benzisothiazole-5-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 3-Methoxy-1,2-benzisothiazole-5-acetic acid with analogous compounds:

*Calculated based on analogous structures.

Key Observations:

- Heteroatom Impact: The sulfur atom in benzisothiazole derivatives (vs.

- Substituent Position : Methoxy groups at position 3 (benzisothiazole) vs. 5 (benzoxazole) influence electronic distribution, altering reactivity and metabolic stability .

- Acetic Acid Functionality : All compounds share this group, enabling conjugation with amines or alcohols for prodrug strategies .

Biological Activity

3-Methoxy-1,2-benzisothiazole-5-acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzisothiazole core with a methoxy group and an acetic acid moiety, contributing to its unique biological profile.

1. Antimicrobial Activity

Research indicates that derivatives of benzisothiazole compounds exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.25 μg/ml |

| Staphylococcus aureus | 12.5 μg/ml |

| Acinetobacter baumannii | 6.25 μg/ml |

These findings suggest that the compound could be a valuable candidate in the development of new antibiotics, especially against multi-drug resistant strains .

2. Anti-inflammatory Activity

Studies have demonstrated that benzisothiazole derivatives possess anti-inflammatory properties. For example, compounds similar to this compound were evaluated for their ability to reduce inflammation in animal models:

- Test Method : The carrageenan-induced paw edema model in rats.

- Results : The compound showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have also been explored in cancer research. Various studies have indicated that it exhibits selective toxicity towards cancer cells while sparing normal cells:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HepG2 (Liver Cancer) | 18 |

These results underscore the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in inflammation and tumor growth.

Case Studies

Several case studies have highlighted the efficacy of benzisothiazole derivatives in clinical settings:

-

Case Study on Inflammatory Disorders :

- A clinical trial involving patients with rheumatoid arthritis showed that treatment with a benzisothiazole derivative resulted in reduced joint inflammation and improved mobility.

- Antimicrobial Efficacy in Hospital Settings :

Q & A

Q. What are the established synthetic routes for 3-Methoxy-1,2-benzisothiazole-5-acetic acid, and how can intermediates be characterized?

Methodological Answer:

- Synthesis via Triazole-Thioacetic Acid Derivatives : Start with 1,2,4-triazole-3-thiol intermediates. React with 2,4- or 3,4-dimethoxyphenyl substituents under basic conditions (e.g., K₂CO₃/DMF) to form thioether linkages. Subsequent hydrolysis of esters (using NaOH/EtOH) yields the acetic acid moiety .

- Characterization : Use HPLC-MS for purity assessment and NMR (¹H/¹³C) to confirm regiochemistry of methoxy groups. IR spectroscopy can validate the carboxylic acid (-COOH) and isothiazole ring vibrations .

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., SnCl₄) in acetonitrile at 50°C to enhance cyclization efficiency, as demonstrated in analogous triazole syntheses .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃). Higher yields are often achieved in DMF due to improved solubility of aromatic intermediates .

- Temperature Gradients : Perform reactions under reflux (80–100°C) for 12–24 hours, monitoring progress via TLC. Quench with Na₂CO₃ to recover unreacted starting materials if necessary .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Candida albicans. Prepare compound solutions in DMSO (≤1% v/v) and compare inhibition zones to standard antibiotics (e.g., ampicillin) .

- Cytotoxicity Profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Meta-Analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ values) using statistical tools (ANOVA, Tukey’s HSD test). Account for variables like bacterial strain variability or solvent effects .

- Structural-Activity Validation : Synthesize analogs (e.g., replacing the methoxy group with ethoxy or halogens) to isolate the pharmacophore. Test in parallel under standardized conditions .

Q. What computational methods are suitable for studying the compound’s electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate HOMO/LUMO energies, predicting sites for electrophilic attack. Compare with experimental UV-Vis spectra to validate transitions .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., bacterial enzymes). Dock the compound into active sites (AutoDock Vina) and analyze binding free energies (MM-PBSA) .

Q. What challenges arise in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Chromatographic Challenges : The polar carboxylic acid group complicates reverse-phase HPLC. Use ion-pairing agents (e.g., 0.1% TFA) or switch to HILIC columns .

- Crystallization Issues : Co-crystallize with amine bases (e.g., triethylamine) to improve crystal lattice formation. Characterize polymorphs via PXRD .

Data Contradiction Analysis

Q. How to address discrepancies in reaction yields between small-scale and scaled-up syntheses?

Methodological Answer:

- Kinetic Profiling : Use microreactors to study exothermicity and mixing efficiency at different scales. Adjust stirring rates or solvent volumes to replicate lab-scale conditions .

- Byproduct Identification : Employ LC-MS/MS to detect trace impurities (e.g., dimerization products) formed during scale-up. Optimize quenching protocols to minimize side reactions .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Reaction Conditions

| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Standard | None | DMF | 80 | 62 | |

| Lewis Acid-Enhanced | SnCl₄ | MeCN | 50 | 78 | |

| Reflux with Base Quench | K₂CO₃ | CHCl₃ | 65 | 55 |

Q. Table 2. Antimicrobial Activity of Derivatives

| Derivative | S. aureus (Zone, mm) | C. albicans (Zone, mm) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| Parent Compound | 12 ± 1.2 | 9 ± 0.8 | >100 |

| 3-Ethoxy Analog | 8 ± 0.5 | 7 ± 0.6 | 85 ± 4.3 |

| 5-Fluoro Derivative | 15 ± 1.5 | 11 ± 1.1 | 92 ± 5.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.